4,5-Bis(bromomethyl)acridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-bis(bromomethyl)acridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2N/c16-8-12-5-1-3-10-7-11-4-2-6-13(9-17)15(11)18-14(10)12/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXLPHROGIDRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C(=CC=C3)CBr)N=C2C(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457107 | |
| Record name | 4,5-bis(bromomethyl)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643742-28-3 | |
| Record name | 4,5-bis(bromomethyl)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4,5 Bis Bromomethyl Acridine
Advanced Synthetic Routes to 4,5-Bis(bromomethyl)acridine
The preparation of this compound is most effectively achieved through a direct electrophilic aromatic substitution on the parent acridine (B1665455) ring. This approach leverages the inherent reactivity of the acridine nucleus under specific acidic conditions.
The direct introduction of bromomethyl groups onto the acridine ring can be accomplished regioselectively to yield the 4,5-disubstituted product. thieme-connect.com This transformation is typically carried out using bromomethyl methyl ether (BMME) in the presence of a strong acid, such as concentrated sulfuric acid (H₂SO₄). thieme-connect.comclockss.orgmdpi.com The reaction proceeds via an electrophilic aromatic substitution mechanism. Under strong acidic conditions, the nitrogen atom of the acridine ring becomes protonated. This protonation deactivates the central ring towards electrophilic attack and directs the substitution to the lateral phenyl rings, specifically at the 4 and 5 positions, which are most susceptible to electrophilic attack. thieme-connect.com This method provides an efficient, one-pot synthetic route to this compound, bypassing multi-step sequences that were previously required for synthesizing halomethylacridines. thieme-connect.comresearchgate.net
The yield and selectivity of the direct bromomethylation reaction are highly dependent on the reaction conditions, including temperature, reaction time, and stoichiometry of the reagents. Researchers have explored various parameters to optimize the synthesis of this compound.
Initial reports described heating acridine in sulfuric acid with BMME at 50°C for 12 hours, which provided the desired product in good yields, typically around 64-66%. thieme-connect.comclockss.org A subsequent study aimed at optimizing this procedure involved modifying the temperature and reaction time. mdpi.com In this optimized method, the reaction mixture of acridine and BMME in concentrated sulfuric acid was heated to 65°C for 48 hours. mdpi.com This adjustment in conditions was part of a strategy to produce the key intermediate for more complex structures. The table below summarizes the different reported conditions for this synthesis.
| Reactants | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Acridine, Bromomethyl methyl ether (BMME), H₂SO₄ | 50°C, N₂ atmosphere | 12 h | 64% | thieme-connect.com |
| Acridine, Bromomethyl methyl ether (BMME), H₂SO₄ | 50°C, N₂ atmosphere | 12 h | 66.2% | clockss.org |
| Acridine, Bromomethyl methyl ether (BMME), H₂SO₄ | 65°C, Argon atmosphere | 48 h | Not specified | mdpi.com |
Derivatization Strategies Utilizing the Bromomethyl Functionalities
The two bromomethyl groups at the 4 and 5 positions are highly reactive functionalities, serving as key handles for a variety of chemical transformations. The bromine atom is an excellent leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles.
Nucleophilic substitution is the most common derivatization strategy for this compound. The compound readily reacts with primary and secondary amines, as well as other nucleophiles, to form new carbon-nitrogen or carbon-heteroatom bonds. These reactions are typically performed under basic conditions to neutralize the HBr byproduct.
The reaction of this compound with various amines leads to the formation of diverse 4,5-bis(aminomethyl)acridine derivatives. For instance, treatment with an excess of a primary amine like benzyl (B1604629) amine at low temperatures (-75°C, gradually warming to room temperature) results in the disubstituted product, 1,1′-(acridine-4,5-diyl)bis(N-benzylmethanamine). mdpi.com
The parent compound, 4,5-bis(aminomethyl)acridine, can be prepared through a multi-step process starting from acridine itself, which involves a reaction with N-(hydroxymethyl)phthalimide followed by acidic hydrolysis to release the primary amine groups. nih.gov This method, a variation of the Gabriel synthesis, provides the unsubstituted diamine derivative. nih.gov
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| This compound | Benzyl amine | 1,1′-(Acridine-4,5-diyl)bis(N-benzylmethanamine) | mdpi.com |
| Acridine | 1. N-(Hydroxymethyl)phthalimide 2. 6 N HCl | 4,5-Bis(aminomethyl)acridine | nih.gov |
The two reactive bromomethyl groups positioned on the same face of the acridine plane make this compound an ideal precursor for the synthesis of macrocyclic structures, such as crown ethers and other host molecules. mdpi.com The synthesis of these systems often involves a two-step process where this compound is first reacted with a primary amine to form a diamine intermediate. This intermediate is then subjected to a cyclization reaction with a suitable diether or dihalide linker. For example, acridino-diaza-20-crown-6 ethers have been synthesized by reacting the secondary amine derivative with tetraethylene glycol diiodide. mdpi.com
Alternatively, direct macrocyclization can be achieved. A fluorescent bis(acridino)-macrocycle has been synthesized by reacting this compound with a pre-formed secondary amine in the presence of caesium carbonate in DMSO at 60°C. researchgate.net These macrocyclic compounds are of significant interest for their potential applications in ion sensing and molecular recognition. mdpi.comresearchgate.net
Nucleophilic Substitution Reactions with Amines and Other Nucleophiles
Preparation of Heterocyclic Conjugates
The bromomethyl groups of acridine derivatives are highly susceptible to nucleophilic substitution, providing a straightforward route for conjugation with various heterocyclic moieties. This reactivity is well-documented for the related compound, 4-(bromomethyl)acridine, which serves as a model for the expected reactivity of its 4,5-bis(bromomethyl) counterpart. The primary mechanism for forming these conjugates is the N-alkylation of heterocyclic amines. nih.gov
For instance, the reaction of 4-(bromomethyl)acridine with cyclic secondary diamines such as piperazine (B1678402) and homopiperazine (B121016) results in the formation of dimeric acridine structures. nih.gov In these reactions, each nitrogen atom of the heterocyclic ring displaces a bromide ion from two separate acridine molecules, effectively linking them. It is anticipated that this compound would react in a similar manner, acting as a dielectrophile to be functionalized by heterocyclic amines or to link two heterocyclic units together.
Table 1: Synthesis of Dimeric Acridines from 4-(Bromomethyl)acridine and Heterocyclic Diamines This table illustrates the N-alkylation reaction principle applicable to this compound.
| Acridine Precursor | Heterocyclic Diamine | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-(Bromomethyl)acridine | Piperazine | N,N'-Bis[methyl(4'-acridinyl)]piperazine | 55% | nih.gov |
| 4-(Bromomethyl)acridine | Homopiperazine | N,N'-Bis[methyl(4'-acridinyl)]homopiperazine | 41% | nih.gov |
Conversion to Other Functionalities (e.g., Hydroxymethyl, Halomethyl Variants)
The two bromomethyl groups on the this compound molecule can be readily converted into other functional groups, enhancing its versatility as a synthetic intermediate. Documented transformations include its conversion to diol (hydroxymethyl) and dichloro (chloromethyl) variants. clockss.org
The synthesis of 4,5-bis(hydroxymethyl)acridine (BHMA) is achieved through the hydrolysis of this compound (BBMA). clockss.org This reaction is typically performed by refluxing BBMA in a mixture of dioxane and water with calcium carbonate. pharmaguideline.com Subsequently, the resulting diol, BHMA, can be converted into 4,5-bis(chloromethyl)acridine (BCMA) via a substitution reaction. pharmaguideline.com This is accomplished by treating BHMA with zinc chloride in concentrated hydrochloric acid at an elevated temperature. clockss.orgpharmaguideline.com These transformations provide access to acridine derivatives with different reactive handles for further synthetic elaborations. thieme-connect.de
Table 2: Functional Group Transformations of this compound
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| This compound (BBMA) | 4,5-Bis(hydroxymethyl)acridine (BHMA) | CaCO₃, dioxane, H₂O, reflux for 1 h | 75.9% | pharmaguideline.com |
| 4,5-Bis(hydroxymethyl)acridine (BHMA) | 4,5-Bis(chloromethyl)acridine (BCMA) | ZnCl₂, concentrated HCl, 80 °C for 24 h | 34.8% | pharmaguideline.com |
Synthesis of Polycyclic Acridine Derivatives (e.g., Bis- and Tetra-acridines)
The development of molecules containing multiple acridine units, such as bis- and tetra-acridines, has been an area of significant interest. nih.gov These polycyclic structures are synthesized by linking acridine monomers through various chains, often containing nitrogen atoms. The synthetic strategy generally relies on the N-alkylation of primary or secondary amines with a bromomethylacridine precursor. nih.gov
Using 4-(bromomethyl)acridine as the electrophile, reaction with primary amines (both aliphatic and aromatic) leads to the formation of N,N-bis[methyl(4'-acridinyl)] derivatives, which are dimeric acridines. nih.gov The stoichiometry of the reactants is crucial for selectively obtaining the desired product. For example, using 1.5 equivalents of a primary amine favors the formation of the dimeric product. nih.gov
The synthesis of tetra-acridines is achieved by using polyamines as the linker. When a diamine with two secondary amine groups and two primary amine groups is used as the core, it can be reacted with four equivalents of 4-(bromomethyl)acridine to yield a tetra-acridine compound. nih.gov The bifunctional nature of this compound makes it a suitable building block for creating more complex and potentially rigid polycyclic acridine systems by reacting it with appropriate di- or polyamines, although the synthesis of bis-acridines from 4,5-dimethyl-9-methoxyacridine has been reported to be challenging, with low yields. nih.govmdpi.com
Table 3: Examples of Polycyclic Acridine Synthesis from 4-(Bromomethyl)acridine
| Amine Linker | Product Type | Example Product | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline | Bis-acridine | N,N'-Bis[methyl(4'-acridinyl)]aniline | 41% | nih.gov |
| Ethylenediamine | Bis-acridine | N,N'-Bis[methyl(4'-acridinyl)]aminoethylamine | 55% | nih.gov |
| N,N'-Bis(3-aminopropyl)ethylenediamine | Tetra-acridine | Tetra-acridine derivative 9d | 89% | nih.gov |
Methodological Advances in the Synthesis of Acridine-Based Compounds
While the transformations of this compound are significant, advances in the fundamental synthesis of the acridine core itself are crucial for the broader development of this class of compounds. Traditional methods are often being supplemented or replaced by more efficient and versatile modern synthetic strategies.
A classical approach is the Bernthsen acridine synthesis , which involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of zinc chloride at high temperatures (200-270 °C). pharmaguideline.comwikipedia.org While effective, these harsh conditions can limit its applicability. A key step in many acridine syntheses is the intramolecular Friedel-Crafts acylation . wikipedia.orgorganic-chemistry.org For example, the cyclization of 2-[(2-methylphenyl)amino]benzoic acid in refluxing polyphosphoric acid yields 4-methyl-9(10H)-acridinone, a precursor to other functionalized acridines. nih.gov
More recent innovations have focused on developing milder and more efficient protocols. One significant advancement is a one-pot synthesis of 9-substituted acridines through a palladium-catalyzed addition of terminal acetylenes to bis(2-bromophenyl)amine. nih.govmdpi.com This method proceeds in the presence of a diamine base, which favors the desired acridine formation over other potential side reactions like a double Sonogashira coupling. mdpi.com This approach offers rapid access to a variety of acridine structures under relatively mild conditions. nih.gov
Table 4: Comparison of Synthetic Methodologies for the Acridine Core
| Method | Key Reagents | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Bernthsen Synthesis | Diarylamine, Carboxylic Acid, ZnCl₂ | 200-270 °C, 24 h | Classical, direct formation of 9-substituted acridines | wikipedia.org |
| Intramolecular Friedel-Crafts Acylation | N-phenylanthranilic acid derivative, PPA | Reflux | Key step for acridone (B373769) precursors | nih.gov |
| Palladium-Catalyzed Cyclization | Bis(2-bromophenyl)amine, Terminal Alkyne, Pd-catalyst | Elevated temperature, diamine base | One-pot, rapid access to diverse 9-substituted acridines | mdpi.com |
Mechanistic Investigations of 4,5 Bis Bromomethyl Acridine Reactivity
Reaction Kinetics and Thermodynamics in Derivatization
The primary synthesis of 4,5-bis(bromomethyl)acridine from acridine (B1665455) is a key reaction whose kinetics have been optimized to improve yields. mdpi.com The derivatization of the parent acridine ring via bromomethylation using bromomethyl methyl ether (BMME) is sensitive to reaction conditions, indicating kinetic control over the process. mdpi.comthieme-connect.com
Detailed research into the synthesis has shown that both reaction time and temperature significantly influence the product yield. mdpi.com An increase in temperature from 20 °C to 50 °C and an extension of the reaction time can lead to moderately increased yields of this compound. mdpi.comthieme-connect.com This suggests that the reaction possesses a significant activation energy barrier, which is consistent with electrophilic aromatic substitution on a heterocyclic system.
| Reactant | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acridine | Bromomethyl methyl ether (BMME) | 20 | 17 | Not specified, lower yield implied |
| Acridine | Bromomethyl methyl ether (BMME) | 50 | 12 | Moderately increased |
Once synthesized, this compound serves as a versatile precursor for a variety of derivatives. The two bromomethyl groups are excellent leaving groups, making them susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide range of functional groups.
Key derivatization reactions include:
Hydrolysis: this compound can be hydrolyzed to form 4,5-bis(hydroxymethyl)acridine. clockss.org This reaction typically proceeds readily in the presence of water and is a common pathway for creating diol derivatives.
Nucleophilic Substitution with Amines: The bromomethyl groups react with primary and secondary amines in N-alkylation reactions to form bis- and tetra-acridine structures. nih.gov For instance, reaction with benzyl (B1604629) amine or tert-butyl amine proceeds to completion to yield the corresponding N-substituted products. mdpi.com
Substitution with Thiolates: The compound reacts with thiolates, such as in situ generated phenylsulfide (PhS⁻), to create new pincer ligands like 4,5-bis-(phenylthiomethyl)-acridine. ethernet.edu.etresearchgate.net This substitution reaction proceeds under an inert atmosphere, highlighting the sensitivity and reactivity of the starting material. ethernet.edu.et
While specific thermodynamic parameters (e.g., ΔH, ΔS, ΔG) for these derivatization reactions are not extensively reported in the literature, the conditions under which they proceed (e.g., room temperature or gentle heating) suggest they are generally thermodynamically favorable. mdpi.comethernet.edu.et
Role of the Acridine Core in Reaction Pathways (e.g., Electrophilic Aromatic Substitution)
The acridine core plays a decisive role in the reactivity of this compound, particularly in the electrophilic aromatic substitution (EAS) pathway that leads to its synthesis. thieme-connect.comresearchgate.net The general mechanism for EAS involves an initial attack by an electrophile on the aromatic ring to form a positively charged carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.orglibretexts.org
In the case of acridine, the nitrogen heteroatom significantly influences the electron density distribution within the aromatic rings, thereby directing the position of electrophilic attack. The synthesis of this compound via bromomethylation is a classic example of this directing effect. thieme-connect.comresearchgate.net
The key mechanistic features are:
Generation of the Electrophile: In the presence of concentrated sulfuric acid, bromomethyl methyl ether (BMME) acts as the source for the electrophilic species, likely a stabilized carbocation or a related reactive intermediate. thieme-connect.comresearchgate.net
Nucleophilic Attack by the Acridine Ring: The acridine ring acts as the nucleophile. The positions at C-4 and C-5 are electronically activated toward electrophilic attack. researchgate.net
Directing Influence of the Nitrogen Atom: The regioselectivity for the 4 and 5 positions is attributed to their proximity to the electron-donating nitrogen atom within the acridine ring. researchgate.net This nitrogen atom can stabilize the positive charge in the arenium ion intermediate formed during the substitution at these peri-positions, making this pathway more favorable than attack at other locations.
Aromatization: The intermediate carbocation loses a proton to regenerate the stable aromatic system, resulting in the final this compound product. libretexts.org
This selective activation of the 4 and 5 positions by the acridine core is a powerful tool, allowing for a one-pot, regioselective synthesis of this important bifunctional starting material from the simple acridine parent molecule. thieme-connect.comresearchgate.net The acridine core not only participates directly in the reaction but dictates its geographical outcome, providing a clear pathway to C-4,5 functionalized acridines.
Biological and Biomedical Research Applications of 4,5 Bis Bromomethyl Acridine and Its Derivatives
Interactions with Nucleic Acids
4,5-Bis(bromomethyl)acridine is a bifunctional molecule designed with a planar acridine (B1665455) skeleton for DNA intercalation and two reactive bromomethyl groups for DNA alkylation. researchgate.netclockss.org This dual mechanism allows it to bind to DNA and subsequently form covalent bonds, leading to structural changes in the DNA that can have profound biological consequences. clockss.org
The planar aromatic structure of the acridine ring is a classic feature of DNA intercalating agents. researchgate.netclockss.org This allows this compound to insert itself between the base pairs of the DNA double helix. researchgate.net This mode of binding is a crucial first step, enhancing the proximity of the reactive side chains to the DNA bases, which facilitates subsequent reactions. clockss.org Studies comparing various substituted acridines have shown that the substitution pattern on the acridine ring influences the intercalative activity. For instance, in a comparative study, 2,7-bis(bromomethyl)acridine exhibited higher intercalating activity into calf thymus DNA than this compound. researchgate.net The intercalating activity of this compound was found to be greater than that of the parent acridine molecule. ndl.go.jp
The mechanism of action for acridine-based drugs can also involve electron transfer processes within the DNA double helix. nih.gov While specific studies on the electron transfer capabilities of this compound are not detailed, the acridine core itself is known to be redox-active, potentially donating or accepting electrons, which can contribute to oxidative stress and DNA damage. nih.gov
Following intercalation, the two bromomethyl groups at the 4 and 5 positions of the acridine ring can act as alkylating agents. researchgate.netclockss.org These reactive groups can form covalent bonds with nucleophilic sites on the DNA bases. researchgate.net The presence of two such groups on the same molecule allows for the formation of interstrand crosslinks (ICLs), where the compound covalently links the two opposite strands of the DNA double helix. researchgate.netclockss.orgkisti.re.kr This crosslinking is a significant form of DNA damage. researchgate.net The interstrand crosslinking activity of this compound has been demonstrated in plasmid DNA and is comparable to other bis(bromomethyl)acridine isomers. researchgate.netndl.go.jp This ability to create ICLs is a key feature of its cytotoxic potential. clockss.org
Molecular modeling studies have provided insights into the specific sites of DNA alkylation by this compound. researchgate.netclockss.org When the acridine moiety intercalates into a 5'-GC-3' sequence, the bromomethyl groups are positioned in close proximity to the N7 atom of guanine (B1146940) residues in the major groove of the DNA. researchgate.netclockss.org The N7 position of guanine is a well-known nucleophilic site and a common target for alkylating agents. nih.govoup.com This specificity for guanine N7 is a critical determinant of the compound's biological activity, as these adducts can disrupt DNA replication and transcription. nih.gov
| Feature | Description | Source(s) |
| Primary Interaction | Intercalation of the acridine ring between DNA base pairs. | researchgate.netclockss.org |
| Secondary Reaction | Alkylation of DNA bases by the two bromomethyl groups. | researchgate.netclockss.org |
| Resulting Lesion | Formation of DNA interstrand crosslinks (ICLs). | researchgate.netclockss.orgkisti.re.kr |
| Alkylation Site | Predicted to be the N7 position of guanine. | researchgate.netclockss.org |
Beyond the canonical double helix, acridine derivatives have been investigated for their ability to interact with and stabilize non-canonical DNA structures known as G-quadruplexes. researchgate.netnih.gov These structures are formed in guanine-rich sequences, which are notably present in telomeres and the promoter regions of oncogenes. researchgate.netnih.gov G-quadruplexes consist of stacked G-tetrads, which are square-planar arrangements of four guanine bases. researchgate.netmdpi.com The planar aromatic surface of acridine derivatives allows them to bind to these G-quadruplex structures, primarily through π-π stacking interactions with the external G-tetrads. nih.govnih.gov This binding can stabilize the G-quadruplex conformation. researchgate.netresearchgate.net
Telomeres, the protective caps (B75204) at the ends of chromosomes, are composed of G-rich repeat sequences (5'-TTAGGG-3' in humans) and are crucial for maintaining genomic stability. nih.govmdpi.com These sequences can fold into G-quadruplex structures. nih.gov The stabilization of telomeric G-quadruplexes by small molecules like acridine derivatives can have significant biological effects. researchgate.netresearchgate.net By locking the telomeric DNA in a G-quadruplex conformation, these compounds can inhibit the activity of telomerase, an enzyme essential for telomere elongation in many cancer cells. researchgate.netmdpi.com This can lead to telomere shortening, uncapping of the chromosome ends, and the initiation of a DNA damage response, ultimately resulting in cellular senescence or apoptosis. researchgate.net Furthermore, the binding of ligands can disrupt the protective shelterin complex, for example, by displacing proteins like TRF1 from telomeric DNA, further compromising telomere integrity. nih.govnih.gov
G-quadruplexes are structurally diverse and can adopt various topologies (e.g., parallel, antiparallel, hybrid) depending on the DNA sequence and ionic conditions. mdpi.comnih.gov Acridine-based ligands can exhibit preferential binding to certain topologies and may adopt distinct binding modes. Research on related acridine derivatives, such as BRACO-19, has revealed different binding orientations depending on the G-quadruplex structure. nih.gov Molecular dynamics simulations have shown that BRACO-19 favors an end-stacking mode on the external G-tetrads of parallel G-quadruplexes, a bottom-stacking mode for antiparallel structures, and a top-stacking mode for hybrid topologies. nih.gov This demonstrates that the interaction is not uniform and can be influenced by the specific three-dimensional architecture of the G-quadruplex target. The binding can also involve interactions with the grooves and loops of the G-quadruplex structure. nih.gov
| G-Quadruplex Topology | Potential Binding Mode for Acridine Derivatives | Consequence of Binding |
| Parallel | End-stacking on external G-tetrads. | Stabilization, Inhibition of Telomerase. |
| Antiparallel | Stacking interactions, potentially at the bottom tetrad. | Disruption of Telomere Function. |
| Hybrid | Stacking interactions, potentially at the top tetrad. | Induction of DNA Damage Response. |
G-quadruplex Interaction and Stabilization
Cellular and Molecular Biological Studies
The study of this compound and its derivatives in cellular and molecular biology has revealed significant insights into their mechanisms of action, particularly concerning their potential as anticancer agents. Research has focused on how these compounds interact with cellular components, affect cell viability, and interfere with fundamental biological processes.
Inhibition of Cell Proliferation and Cytotoxicity Mechanisms
A primary focus of research on this compound has been its ability to inhibit the growth of cancer cells. Its cytotoxic effects are attributed to its unique bifunctional nature, possessing an acridine core for DNA intercalation and two reactive bromomethyl groups for alkylation. researchgate.netclockss.org
This compound has demonstrated notable cytotoxic activity against human leukemia cell lines. clockss.orgresearchgate.netkisti.re.kr Specifically, its effects have been characterized in the CCRF-HSB-2 cell line, a T lymphoblastoid line derived from a patient with acute lymphoblastic leukemia. clockss.orgsigmaaldrich.com Studies have shown that this compound and its analogue, 4,5-bis(chloromethyl)acridine, are both cytotoxic to CCRF-HSB-2 cells. clockss.orgresearchgate.net The antiproliferative activity is linked to their ability to function as intercalating and crosslinking agents. clockss.org The core acridine structure allows the molecule to insert itself between DNA base pairs, while the halomethyl groups form covalent bonds with the DNA, leading to cell death. researchgate.netclockss.org
Table 1: Antiproliferative Activity of Bis(halomethyl)acridines in CCRF-HSB-2 Cells
| Compound | Treatment Duration | Effect | Source |
| This compound (BBMA) | 24 hours | Potent inhibition of cell proliferation | clockss.org |
| 4,5-Bis(chloromethyl)acridine (BCMA) | 24 hours | Potent inhibition of cell proliferation | clockss.org |
This table is based on data indicating that both compounds potently inhibit the proliferation of CCRF-HSB-2 cells after 24 hours of treatment. clockss.org
A significant challenge in cancer chemotherapy is the development of resistance to widely used drugs like cisplatin. clockss.org Cisplatin functions by creating crosslinks in DNA, but cancer cells can develop resistance through various mechanisms, including enhanced DNA repair and reduced drug accumulation. researchgate.netnih.gov This has driven the development of new agents that can overcome this resistance. clockss.orgresearchgate.net
Hybrids of DNA crosslinking and intercalating agents, such as 4,5-bis(halomethyl)acridines, are expected to exhibit potent antitumor activity, including in cell lines resistant to traditional chemotherapeutics. clockss.org The rationale is that DNA intercalation may enhance the affinity of the crosslinking part of the molecule for the DNA, potentially bypassing resistance mechanisms. clockss.org While direct comparative studies on this compound in cisplatin-sensitive versus cisplatin-resistant cell lines are a stated goal for future research, related compounds have shown promise. clockss.org For instance, novel 1,4-disubstituted chloroethylaminoanthraquinones have demonstrated potent cytotoxicity against cisplatin-resistant ovarian cancer cell lines (A2780cisR). researchgate.net The development of compounds like this compound, which are metal-free crosslinking agents, is part of a broader strategy to create effective treatments for cancers that have become resistant to platinum-based drugs. clockss.org
DNA Damage Response and Repair Pathway Interference
The primary mechanism of action for this compound is the induction of significant DNA damage. researchgate.netresearchgate.net The molecule is designed to function as a bifunctional agent, combining two modes of DNA interaction: intercalation and alkylation. researchgate.netclockss.org
Intercalation: The planar tricyclic acridine ring system inserts itself between the base pairs of the DNA double helix. nih.govmdpi.com
Alkylation and Crosslinking: Following intercalation, the two bromomethyl groups at the 4 and 5 positions act as alkylating agents, forming covalent bonds with the DNA. researchgate.net This can result in interstrand crosslinks (ICLs), where the two strands of the DNA are covalently linked, preventing their separation for essential cellular processes like replication and transcription. researchgate.netclockss.org
Molecular modeling suggests that when this compound intercalates into DNA, the bromomethyl groups are positioned in close proximity to the N7 atom of guanine bases, a common site for DNA alkylation. researchgate.netclockss.orgresearchgate.net The formation of ICLs is a severe form of DNA damage that triggers a cellular DNA damage response. nih.gov If the cell is unable to repair this damage, it typically undergoes cell cycle arrest or initiates programmed cell death (apoptosis). nih.gov Ames mutagenicity assays using specific Salmonella typhimurium strains (TA92 and TA94), which are designed to detect intracellular crosslinking damage, have confirmed that bis(bromomethyl)acridines are mutagenic, indicating they effectively crosslink DNA within a cellular environment. researchgate.net
Apoptosis Induction Pathways
The extensive DNA damage caused by this compound is a potent trigger for apoptosis. nih.gov When a cell detects irreparable DNA damage, such as the interstrand crosslinks formed by this compound, it initiates a signaling cascade leading to programmed cell death. nih.gov
The primary pathway implicated is the intrinsic, or mitochondrial, pathway of apoptosis. promega.comthermofisher.com This pathway is often activated in response to internal cellular stress, including severe DNA damage. promega.com The sequence of events is generally understood as follows:
Damage Sensing: Cellular surveillance proteins recognize the DNA lesions.
Signal Transduction: This recognition activates a cascade that often involves the tumor suppressor protein p53. thermofisher.com p53 can induce the transcription of pro-apoptotic proteins. thermofisher.com
Mitochondrial Involvement: Pro-apoptotic proteins from the Bcl-2 family, such as BAX and BAK, are activated. thermofisher.com They cause the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. promega.comthermofisher.com
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to the protein Apaf-1, forming a complex called the apoptosome. promega.com This complex recruits and activates an initiator caspase, typically caspase-9. promega.comthermofisher.com
Execution Phase: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which carry out the systematic dismantling of the cell by cleaving key structural and regulatory proteins, ultimately leading to the characteristic morphological changes of apoptosis. promega.com
While specific studies detailing every step of this pathway for this compound are limited, its known function as a potent DNA crosslinking agent strongly supports its role as an inducer of the intrinsic apoptotic pathway. researchgate.netclockss.orgnih.gov
Gene Transcription Regulation through G-quadruplex Interactions
Beyond its role as a DNA crosslinker, the acridine scaffold of this compound allows it to interact with alternative DNA secondary structures known as G-quadruplexes (G4s). grafiati.comucl.ac.uk These structures are formed in guanine-rich sequences of DNA and are particularly prevalent in functionally important genomic regions, such as the promoter regions of many proto-oncogenes (e.g., c-MYC) and telomeres. ucl.ac.uknih.gov
The stabilization of G-quadruplex structures by small molecules can significantly interfere with gene expression. ucl.ac.uk When a G-quadruplex forms in the promoter region of a gene, it can act as a physical barrier to the transcriptional machinery, thereby down-regulating or silencing the expression of that gene. ucl.ac.ukmdpi.com Since many of these genes are oncogenes that drive cancer cell proliferation, targeting their G-quadruplexes is a promising anticancer strategy. nih.gov
Acridine derivatives are well-established G-quadruplex ligands. ucl.ac.uk The planar aromatic system of the acridine ring is adept at stacking on the flat surface of the G-quartets that form the core of the G4 structure. By binding to and stabilizing these structures, compounds like this compound can act as regulators of gene transcription. grafiati.comucl.ac.uk This interaction represents an additional mechanism, complementary to DNA crosslinking, by which these compounds can exert their antiproliferative effects. ucl.ac.uk
Development as Chemical Probes and Biosensors
The structural characteristics of this compound make it a valuable scaffold for the creation of chemical probes and biosensors. The reactive bromomethyl groups at the 4 and 5 positions allow for the facile introduction of various receptor moieties, while the acridine core often serves as a fluorophore.
Derivatives of this compound have been successfully employed as fluorescent sensors for the detection of various analytes, including metal ions and anions. The fundamental principle behind their function often involves a photoinduced electron transfer (PET) mechanism. In the free sensor molecule, the fluorescence of the acridine fluorophore is typically quenched. Upon binding of the target analyte to the receptor units attached to the methylene (B1212753) bridges, the PET process is inhibited, leading to a significant enhancement in fluorescence emission. rsc.org
One notable application is in the development of enantioselective fluorescent sensors. For instance, chiral sensors synthesized from this compound and N-Boc-amino alcohols have demonstrated the ability to selectively recognize D- and L-malate. daneshyari.com This enantioselective recognition is crucial for applications in pharmacology and metabolomics.
Furthermore, this acridine derivative is a key component in the synthesis of macrocyclic hosts designed for optochemical sensing. semanticscholar.org These macrocycles, often incorporating benzimidazolium units, can selectively bind to specific anions, such as H₂PO₄⁻, resulting in a noticeable change in their fluorescence spectra. researchgate.net The selectivity and sensitivity of these sensors can be fine-tuned by modifying the size and rigidity of the macrocyclic cavity. researchgate.net Researchers have also developed acridine-based sensors that exhibit high selectivity and sensitivity for metal ions like Zn²⁺ and Cd²⁺. rsc.org For example, 4,5-bis(N,N-dimethylaminemethylene)acridine shows a remarkable increase in fluorescence upon complexation with these metal ions. rsc.org
Table 1: Fluorescent Sensing Applications of this compound Derivatives
| Derivative/System | Target Analyte(s) | Principle of Detection | Reference |
|---|---|---|---|
| Chiral sensors with N-Boc-amino alcohols | D- and L-malate | Enantioselective recognition | daneshyari.com |
| Macrocyclic hosts with benzimidazolium units | H₂PO₄⁻ anion | Anion binding induced fluorescence change | researchgate.net |
| 4,5-bis(N,N-dimethylaminemethylene)acridine | Zn²⁺, Cd²⁺ | Metal ion-induced PET inhibition | rsc.org |
| Acridino-diaza-20-crown-6 ethers | Zn²⁺, Al³⁺, Bi³⁺ | Metal ion chelation and fluorescence enhancement | semanticscholar.org |
| Acridine-bridged bis-benzimidazole ligand based metallacycle | Trinitrophenol (TNP) | Ratiometric fluorescence sensing | rsc.org |
The fluorescent properties of this compound derivatives also make them promising candidates for bioimaging applications. The ability of the acridine moiety to emit light upon excitation allows for the visualization of biological structures and processes. For instance, acridine-based metallacycles have been investigated as potential imaging agents. rsc.org The development of stimuli-responsive luminescent materials from this compound could lead to advanced bioimaging tools that can report on specific changes in the cellular environment. rsc.org The exploitation of the 4,5-dimethyleneacridine fluorophore unit is a common strategy in designing probes for bioimaging. semanticscholar.org
Therapeutic Potential and Drug Design Principles
The biological activities of acridine and its derivatives have long been recognized, with applications ranging from antibacterial to anticancer agents. rsc.orgoup.com this compound, with its dual functionality, serves as a lead compound in the design of novel therapeutic agents.
A primary strategy in the design of acridine-based anticancer drugs is the exploitation of their ability to interact with DNA. The planar aromatic structure of the acridine ring allows it to intercalate between the base pairs of the DNA double helix. clockss.orgjppres.com This intercalation can disrupt DNA replication and transcription, leading to cell death. nih.gov
The presence of two reactive bromomethyl groups in this compound introduces an additional and potent mechanism of action: DNA crosslinking. clockss.orgresearchgate.net These electrophilic groups can form covalent bonds with nucleophilic sites on the DNA bases, such as the N7 position of guanine. clockss.orgresearchgate.net The ability to form crosslinks, either between the two strands of DNA (interstrand) or within the same strand (intrastrand), is a hallmark of many effective anticancer drugs. clockss.orgresearchgate.net
The combination of DNA intercalation and crosslinking in a single molecule is expected to result in enhanced antitumor activity. clockss.org The initial intercalation of the acridine ring into the DNA helps to position the bromomethyl side chains in close proximity to the DNA bases, thereby increasing the efficiency of the crosslinking reaction. clockss.org Studies have shown that this compound and its chloro-analogue can indeed intercalate into DNA and induce interstrand crosslinking, exhibiting cytotoxicity against human T-cell leukemia cells. clockss.orgresearchgate.net This dual-action approach has been a guiding principle in the synthesis of various bifunctional intercalating/crosslinking agents based on the acridine scaffold. clockss.org
Table 2: Anticancer Activity of Acridine Derivatives
| Compound/Derivative | Mechanism of Action | Target Cell Line(s) | Reference |
|---|---|---|---|
| 4,5-Bis(halomethyl)acridines | DNA intercalation and interstrand crosslinking | CCRF-HSB-2 (human T-cell leukemia) | clockss.orgresearchgate.net |
| Isoquino[4,5-bc]acridine derivatives | DNA binding, DNA photo-damage | A549 (human lung cancer), P388 (murine leukemia) | nih.gov |
| 9-Anilinoacridines with N-mustard residue | DNA crosslinking | Human leukemia and various solid tumors | acs.org |
| 5-Methylacridine-4-carboxamide derivatives | High affinity for DNA | Not specified | mdpi.com |
| Acridine-4-carboxamides (e.g., DACA) | DNA intercalation, topoisomerase I and II inhibition | Leukemia | nih.gov |
The broader family of acridine compounds has demonstrated a wide spectrum of antiviral and antimicrobial activities. rsc.org Acridones, a class of compounds closely related to acridines, have shown inhibitory effects against a range of human pathogenic viruses, including both DNA and RNA viruses like herpes simplex virus and dengue virus. conicet.gov.ar The proposed mechanism of action for these antiviral effects often involves the inhibition of nucleic acid synthesis, potentially through intercalation into the viral genome or inhibition of viral enzymes. conicet.gov.ar
In the realm of antimicrobial agents, acridine derivatives have a long history, having been used as bactericidal and bacteriostatic agents against both Gram-positive and Gram-negative bacteria. oup.comoaji.net For example, certain N10-alkyl substituted acridin-9-one derivatives have shown promising antimicrobial activity. oaji.net The ability of the acridine scaffold to bind to DNA has also been utilized to inactivate viral and bacterial pathogens. rsc.org While research on the specific antiviral and antimicrobial properties of this compound is less extensive, the known activities of related compounds suggest a potential avenue for future investigation.
Table 3: Antiviral and Antimicrobial Acridine Derivatives
| Compound Class/Derivative | Activity | Mechanism of Action (Proposed) | Reference(s) |
|---|---|---|---|
| Acridones | Antiviral (e.g., against Herpes, Dengue) | Inhibition of nucleic acid synthesis, enzyme inhibition, intercalation | conicet.gov.ar |
| N10-Alkyl substituted acridin-9-ones | Antibacterial, Antifungal | Not specified | oaji.net |
| Ethacridine | Antibacterial | DNA binding | rsc.org |
| 2-Amino-6-chloroacridine | Antimicrobial, Antiviral, Anticancer | DNA intercalation, inhibition of replication/transcription | ontosight.ai |
| Acridine thiosemicarbazides | Antibacterial, Antifungal | Not specified | nih.gov |
Beyond direct interactions with DNA, acridine derivatives are also being explored for their ability to modulate protein-nucleic acid interactions. These interactions are fundamental to many cellular processes, and their dysregulation is often implicated in disease. Acridines can influence these processes by either binding to the nucleic acid and altering its conformation, thereby affecting protein recognition, or by directly interacting with the proteins themselves. researchgate.net
One strategy involves conjugating an acridine moiety to a peptide that has a known affinity for a specific RNA target. For example, an acridine-peptide conjugate has been shown to display enhanced affinity and specificity for boxB RNA targets. nih.gov In such a conjugate, the peptide component provides the specificity for the RNA target, while the acridine moiety can further stabilize the complex, potentially through intercalation. nih.gov This approach offers a way to design molecules that can selectively target specific RNA structures, which could have therapeutic implications for a variety of diseases. The development of acridine derivatives that can selectively bind to and stabilize G-quadruplex structures in telomeric DNA is another active area of research with anticancer potential. mdpi.com
Computational Chemistry and Structure Activity Relationship Studies
Molecular Modeling of Biomolecular Interactions
Molecular modeling encompasses a range of computational techniques used to simulate and predict how a small molecule, or ligand, interacts with a large biomolecule.
The primary biological target for many acridine (B1665455) derivatives is DNA. Molecular docking and molecular dynamics (MD) simulations are employed to predict the binding mode and stability of the ligand-DNA complex. Docking studies predict the preferred orientation of the ligand when bound to a receptor, while MD simulations provide insights into the dynamic behavior of the complex over time.
For 4,5-bis(bromomethyl)acridine, molecular modeling has been crucial in understanding its dual mechanism of action. The planar acridine core acts as an intercalator, inserting itself between the base pairs of the DNA double helix. researchgate.net The two bromomethyl groups at the 4 and 5 positions function as alkylating agents. Modeling studies of this compound intercalated within the 5'-GC-3' sequence of DNA have shown that the reactive bromomethyl groups are positioned in close proximity to the N7 atom of guanine (B1146940). researchgate.net This positioning is ideal for mediating alkylation, which can lead to the formation of an interstrand crosslink (ICL), covalently locking the two strands of DNA together. researchgate.net This crosslinking activity is a significant contributor to its cytotoxic effects. researchgate.net
The general methodology for these simulations involves:
Geometry Optimization: The 3D structure of the ligand is optimized to its lowest energy conformation, often using quantum chemical methods. ipinnovative.com
Docking: Programs like AutoDock are used to fit the ligand into the binding site of the DNA, calculating a binding energy or fitness score for various poses. ipinnovative.com
Molecular Dynamics: The most promising docked complex is then subjected to MD simulations using software like AMBER or GROMACS to assess its stability and dynamic interactions over a period of nanoseconds. ipinnovative.com
Binding Free Energy Calculation: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are used to estimate the binding free energy of the complex. ipinnovative.com
| Computational Technique | Application to this compound & Analogs | Key Insights |
|---|---|---|
| computer Molecular Docking | Predicts the binding pose of the acridine core within DNA base pairs. researchgate.netipinnovative.com | Confirms intercalation as a primary binding mode. |
| timeline Molecular Dynamics (MD) | Simulates the dynamic stability of the DNA-ligand complex. ipinnovative.com | Reveals the proximity of bromomethyl groups to DNA nucleophiles (e.g., N7 of guanine). researchgate.net |
| calculate MM/PBSA & MM/GBSA | Calculates the binding free energy between the ligand and DNA. ipinnovative.com | Quantifies the affinity of the compound for its target. |
While DNA is a primary target, acridine derivatives can also interact with proteins, such as topoisomerases, which are enzymes that manage the topology of DNA. nih.gov Predicting these interactions is a key goal of computational drug design. While specific protein docking studies for this compound are not extensively detailed in the literature, the field utilizes advanced computational methods to make such predictions. nih.govarxiv.orgbohrium.com
Modern approaches often leverage machine learning and deep learning to screen vast numbers of potential protein targets. nih.govmdpi.com These methods can use information about the ligand's structure, the protein's amino acid sequence, or the 3D structure of the protein's binding site. nih.govbohrium.com For instance, graph neural networks can represent the protein-ligand complex as a graph and learn the intricate features of their interaction to predict binding affinity. bohrium.com Geometric deep learning models can take the 3D structures of the protein and ligand as input to predict how strongly they will bind. arxiv.org Such methods could be applied to this compound to identify potential off-target effects or new therapeutic targets beyond DNA.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, which solve the Schrödinger equation for a molecule, provide fundamental information about electronic structure and reactivity. northwestern.eduiosrjournals.org Density Functional Theory (DFT) is a widely used quantum mechanical method that has been applied to study acridine derivatives. researchgate.netresearchgate.net
These calculations are essential for:
Determining Molecular Geometry: Finding the most stable 3D structure of the molecule.
Calculating Electronic Properties: Determining the distribution of electrons, dipole moment, and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
Modeling Reaction Mechanisms: Investigating the energy changes that occur during a chemical reaction, including the identification of transition states and the calculation of activation energies. researchgate.netacs.org For this compound, DFT can be used to model the nucleophilic substitution reaction where the bromine atoms are displaced by a nucleophile on a biological target like DNA.
By understanding the electronic structure, DFT provides a theoretical basis for the molecule's reactivity, explaining why certain parts of the molecule are more susceptible to chemical reactions. acs.org
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analyses
QSAR and SAR studies aim to correlate a molecule's structure with its biological activity. SAR is often qualitative, identifying which structural features are important for activity, while QSAR develops mathematical models to quantitatively predict activity. scielo.org.mx
Structure-Activity Relationship (SAR): SAR analyses for acridine derivatives have yielded significant insights. A study comparing this compound with its isomers, 1,8-bis(bromomethyl)acridine and 2,7-bis(bromomethyl)acridine, found that all three exhibited similar DNA interstrand crosslinking activity. researchgate.net However, their ability to intercalate into calf thymus DNA varied, highlighting that the position of the bromomethyl groups influences the specific mode of DNA interaction. researchgate.net Other studies on bis-acridines have shown that the length and chemical nature of the linker connecting two acridine units are crucial determinants of their biological potency. researchgate.net Furthermore, some 4,5-disubstituted acridines have demonstrated a nonclassical mechanism of action against Leishmania, based on inhibiting the parasite's internalization within macrophages, which is distinct from DNA interaction. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models have been developed for various classes of acridine derivatives. researchgate.netnih.gov These models typically use regression analysis to build an equation that links biological activity (like IC50 values) to physicochemical descriptors of the molecules. scielo.org.mx Important descriptors for acridines have been found to include:
Spatial Descriptors: Parameters that describe the 3D shape of the molecule. nih.gov
Lipophilicity (logP): The molecule's affinity for a lipid environment, which affects its ability to cross cell membranes. scielo.org.mx
Electronic Effects: Parameters describing the electron-donating or -withdrawing nature of substituents. scielo.org.mx
Molar Refractivity: A measure of the molecule's volume and polarizability. nih.gov
These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead structures. nih.goveuropa.eu
Theoretical Insights into Binding Specificity and Affinity
Theoretical studies synthesize information from docking, dynamics, and quantum chemistry to provide a comprehensive understanding of binding specificity and affinity. For this compound, these insights are centered on its bifunctional nature.
The binding affinity is driven by the combination of two processes:
Intercalation: The planar, aromatic acridine ring has a high affinity for the space between DNA base pairs, driven by non-covalent pi-stacking interactions. researchgate.net
Alkylation: The two bromomethyl groups are reactive electrophiles. researchgate.net Theoretical models confirm that upon intercalation, these groups are perfectly positioned to form covalent bonds with nucleophilic sites on DNA, such as the N7 of guanine, leading to highly stable, crosslinked adducts. researchgate.net
The specificity of this compound for DNA is therefore a result of its unique geometry. The 4,5-substitution pattern orients the reactive side chains in a manner conducive to interstrand crosslinking once the acridine core is anchored by intercalation. researchgate.net DFT calculations further support this by defining the electronic properties of the acridine ring and the reactivity of the bromomethyl groups that underpin these interactions. researchgate.net Theoretical studies also help explain why some acridine derivatives, depending on their substitution patterns, may show higher selectivity for other DNA structures, such as G-quadruplexes. ethernet.edu.et
Emerging Research Directions and Future Prospects
Rational Design of Next-Generation 4,5-Bis(bromomethyl)acridine Derivatives
The rational design of new derivatives based on the this compound scaffold is a primary avenue of future research. The goal is to enhance therapeutic efficacy, improve selectivity for cancer cells, and reduce off-target toxicity. Key strategies involve modifying the acridine (B1665455) core, the linker, and the reactive bromomethyl groups to fine-tune the molecule's biological activity and pharmacokinetic properties.
One approach involves the synthesis of bis-acridine derivatives, where two acridine units are linked together. mdpi.com The nature and length of the linker, as well as substituents on the acridine rings, are critical determinants of DNA binding affinity and cytotoxicity. mdpi.com For instance, research on bis(acridine-4-carboxamides) has shown that an optimal linker can significantly enhance DNA affinity compared to corresponding monomers and that these derivatives often show a preference for binding to AT-rich DNA sequences. mdpi.com
Computational analysis and quantitative structure-activity relationship (QSAR) studies are becoming instrumental in this design process. researchgate.net These in silico methods help predict how specific structural modifications will affect biological activity, allowing for the prioritization of the most promising candidates for synthesis and testing. nih.gov By understanding the structure-activity relationships, researchers can design derivatives with improved potency against specific cancer cell lines. biosyn.com The position and nature of substituents on the heterocyclic core are known to be crucial for the biological property and selectivity observed. researchgate.net
Future designs may focus on creating hybrid molecules that combine the DNA-damaging properties of this compound with other functionalities. This could include conjugation to molecules that inhibit other key cancer-related enzymes like topoisomerases or protein kinases, creating multi-targeted agents that can overcome drug resistance. researchgate.netnih.gov
| Design Strategy | Objective | Key Considerations | Potential Outcome |
| Core Modification | Enhance DNA intercalation & selectivity | Substituent type and position on the acridine ring. | Increased cytotoxicity in cancer cells; reduced off-target effects. |
| Linker Optimization (for Bis-acridines) | Improve DNA binding affinity and sequence specificity. | Length, flexibility, and chemical nature of the linker chain. | Higher potency and potentially novel mechanisms of action. |
| Hybrid Molecule Synthesis | Create multi-targeted therapeutic agents. | Conjugation to inhibitors of other key enzymes (e.g., topoisomerase, kinases). | Overcoming drug resistance; synergistic anticancer activity. |
| Computational Modeling (QSAR) | Predict biological activity and guide synthesis. | Accurate molecular descriptors and validated models. | Accelerated discovery of potent and selective derivatives. |
Advanced Applications in Bioorthogonal Chemistry
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov While direct applications of this compound in this field are still emerging, its structure offers significant potential. The two reactive bromomethyl groups serve as handles for chemical modification, enabling the conjugation of the acridine scaffold to other molecules for imaging, tracking, and targeting purposes.
A promising strategy involves converting the bromomethyl groups into azides. These azide-functionalized acridines can then participate in "click chemistry" reactions, such as the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC). aacrjournals.orgresearchgate.netmdpi.com This approach has been used to create libraries of novel acridine derivatives by reacting acridine bis-azides with various substituted alkynes. aacrjournals.org The resulting triazole ring can even enhance the π-stacking interactions with G-quadruplex DNA, a promising anticancer target. aacrjournals.org
This bioorthogonal ligation capability opens the door for several advanced applications:
Cellular Imaging: Conjugating the acridine core to fluorescent probes or other reporter molecules would allow for real-time visualization of its uptake, distribution, and interaction with subcellular targets like the nucleus.
Targeted Therapy: Linking the molecule to targeting ligands (e.g., antibodies, peptides, or small molecules) that recognize specific receptors on cancer cells could concentrate the therapeutic agent at the tumor site, increasing its efficacy while minimizing systemic toxicity.
Mechanism of Action Studies: Attaching tags that can be pulled down in cellular assays would help identify the specific proteins and nucleic acid sequences that the compound interacts with, providing deeper insights into its biological function.
The development of such bioorthogonal strategies is crucial for transforming this compound from a blunt cytotoxic agent into a precision tool for cancer research and therapy.
Integration with Nanotechnology for Drug Delivery Systems
The integration of this compound and its derivatives with nanotechnology offers a powerful strategy to overcome challenges such as poor water solubility, lack of tumor specificity, and systemic toxicity. nih.gov Nanocarriers can protect the drug during circulation, enhance its accumulation in tumors via the enhanced permeability and retention (EPR) effect, and facilitate controlled release. mdpi.comnih.gov
Several types of nanocarriers are being explored for the delivery of acridine-based compounds:
Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. Stimuli-responsive liposomes have been designed to release platinum-acridine hybrid agents in response to the lower pH and higher temperature characteristic of the tumor microenvironment. mdpi.comnih.gov
Polymeric Nanoparticles: Acridine derivatives can be incorporated into polymeric nanoparticles or covalent organic polymers (COPs). nih.gov For instance, PEGylated polyacridine peptides have been explored as non-viral vectors for gene delivery. rsc.org
Dendrimers: These are highly branched, tree-like macromolecules. Attaching multiple acridine units to a dendrimeric carrier has been shown to significantly increase biological activity, and such constructs may be suitable for delivering therapeutics across the blood-brain barrier. researchgate.net
Magnetic Nanoparticles: Core-shell magnetic nanoparticles have been used as catalysts in the synthesis of acridine derivatives, demonstrating the compatibility of the acridine scaffold with these materials, which could be adapted for magnetically guided drug delivery. nih.gov
Future research will likely focus on developing "smart" nanoparticles that can release their this compound payload in response to specific internal or external stimuli, such as pH, redox potential, specific enzymes, light, or ultrasound. nih.govdntb.gov.ua This would allow for highly localized drug release, maximizing the therapeutic effect at the tumor site while protecting healthy tissues.
| Nanocarrier Type | Integration Method | Key Advantage | Example/Potential Application |
| Liposomes | Encapsulation | Biocompatibility, stimuli-responsive release. | pH- and thermo-sensitive release of acridine-platinum hybrids in tumors. nih.gov |
| Polymeric Nanoparticles | Covalent conjugation or physical entrapment. | Controlled release, functionalization for targeting. | Acridine-functionalized COPs for photocatalysis. nih.gov |
| Dendrimers | Surface conjugation | High drug loading, multivalency. | Enhanced biological activity and potential for CNS delivery. researchgate.net |
| Magnetic Nanoparticles | Surface functionalization | Magnetic targeting | Guided delivery to tumor sites using an external magnetic field. |
Pre-clinical Development and Mechanistic Clinical Translation Perspectives
The journey of this compound from a laboratory chemical to a clinical therapeutic requires rigorous pre-clinical evaluation. Initial studies have already demonstrated its fundamental biological activities. The compound is known to intercalate into DNA and mediate interstrand crosslinking due to its two reactive bromomethyl groups. nih.gov This dual mechanism of DNA alkylation and intercalation contributes to its cytotoxicity, which has been confirmed in human T-cell leukemia cell lines. nih.gov
Further pre-clinical development will need to systematically evaluate its efficacy in a broader range of cancer models, including various human tumor cell lines and in vivo animal models. For example, related bis-acridine compounds have been selected for screening against the NCI-60 human tumor cell line panel, a key step in identifying new anticancer leads. mdpi.com The related compound, 4,5-bis(aminomethyl)acridine, has also shown potential as an immunosuppressant, suggesting that derivatives could be explored for applications beyond cancer. nih.gov
Translating these pre-clinical findings into the clinic presents several considerations. The mechanism of action, primarily DNA damage, is shared by many classic chemotherapeutics. Therefore, a key perspective for clinical translation will be to identify specific cancer types or patient populations that are particularly vulnerable to this agent. This could include tumors with deficiencies in DNA repair pathways.
Moreover, the development of biomarkers will be essential. This could involve identifying genetic signatures that predict sensitivity to the drug or developing imaging agents based on the acridine scaffold to monitor drug distribution and target engagement in patients. Clinical trials involving other acridines, such as Acridine Orange, have provided a foundational understanding of the potential toxicity and efficacy of this class of compounds in humans, which can inform the design of future trials for novel derivatives. researchgate.net
Challenges and Opportunities in the Field of Acridine-Based Therapeutics
The development of acridine-based therapeutics, including those derived from this compound, is met with both significant challenges and compelling opportunities.
Challenges:
Toxicity and Selectivity: A primary challenge is the potential for high toxicity associated with the DNA-intercalating nature of acridines, which can affect healthy, rapidly dividing cells as well as cancer cells. nih.gov Achieving selectivity for tumor cells over normal tissue is a major hurdle. researchgate.net
Drug Resistance: Cancer cells can develop resistance to DNA-damaging agents through various mechanisms, including enhanced DNA repair and increased drug efflux by transporters like P-glycoprotein. nih.gov
Poor Pharmacokinetics: Many planar aromatic molecules like acridine have poor aqueous solubility, which can complicate formulation and administration and lead to unfavorable pharmacokinetic profiles. nih.gov
Opportunities:
Novel Biological Targets: While DNA is the classical target, research has shown that acridine derivatives can also inhibit other crucial cellular players, such as topoisomerases I and II, telomerase, and various protein kinases. researchgate.netrsc.org Designing multi-target agents that hit several pathways simultaneously could lead to more potent and durable anticancer responses. nih.gov
Overcoming Resistance: Acridine-based compounds offer opportunities to overcome existing therapeutic challenges. For instance, some acridine derivatives have been developed as chemosensitizers that can reverse multidrug resistance. nih.gov Additionally, novel platinum-acridine hybrids have shown efficacy in cancer models resistant to conventional platinum-based drugs. nih.gov
Expanding Therapeutic Areas: The biological activity of acridines extends beyond cancer. Derivatives have been investigated as antibacterial, antiviral, antiparasitic, and antifungal agents, as well as for potential use in neurodegenerative disorders like Alzheimer's disease. rsc.orgnih.gov This broad bioactivity suggests that the this compound scaffold could be a starting point for developing drugs for a wide range of diseases.
The future of this compound and its derivatives lies in rationally addressing these challenges through innovative chemical design, advanced drug delivery systems, and a deeper understanding of their complex biological mechanisms.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,5-Bis(bromomethyl)acridine, and how do reaction conditions influence yield?
- Methodology : Two primary methods are documented:
- Direct bromination : Reacting acridine derivatives with bromomethyl methyl ether in concentrated sulfuric acid, which facilitates electrophilic substitution at the 4,5-positions .
- Optimized computational synthesis : Using density functional theory (DFT) at the B3LYP-D3/def2-TZVPP level to predict reaction pathways and intermediates, ensuring regioselectivity .
- Key Considerations : Yield optimization depends on stoichiometry, temperature control (e.g., avoiding side reactions like over-bromination), and purification via column chromatography or recrystallization.
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodology :
- Structural verification : Use H/C NMR to confirm bromomethyl group positions and purity. Mass spectrometry (HRMS) validates molecular weight .
- Crystallography : Single-crystal X-ray diffraction resolves bond angles and spatial arrangement, critical for ligand design in coordination chemistry .
- Safety Note : Handle with inert atmosphere techniques due to moisture sensitivity and corrosivity (inferred from analogous brominated compounds) .
Advanced Research Questions
Q. How can this compound be utilized to design metal complexes for catalytic or materials science applications?
- Methodology :
- Ligand functionalization : React bromomethyl groups with phosphines (e.g., PHiPr) to generate bis-phosphine ligands (e.g., 4,5-Bis(diphenylphosphino)acridine), which coordinate to metals like Pt, W, or Re for catalytic studies .
- Characterization : Cyclic voltammetry and infrared spectroscopy assess redox behavior and CO stretching frequencies in metal carbonyl complexes .
- Research Gap : Explore unexplored metals (e.g., Ru or Ir) for novel catalytic activity in hydrogenation or C–H activation.
Q. What experimental strategies validate the anti-aggregation activity of this compound derivatives in neurodegenerative disease models?
- Methodology :
- In vitro assays : Use Thioflavin T fluorescence or turbidity assays to monitor TDP-43 amyloid aggregation inhibition. Compare derivatives like AIM4 ([4,5-bis{(N-carboxy methyl imidazolium)methyl}acridine] dibromide) for structure-activity relationships .
- Yeast models : Express human TDP-43 in Saccharomyces cerevisiae to quantify cytoplasmic inclusion reduction via fluorescence microscopy .
- Data Contradictions : Address discrepancies in IC values between studies by standardizing buffer conditions and protein concentrations.
Q. How do computational methods elucidate the mechanistic role of this compound in supramolecular interactions?
- Methodology :
- DFT calculations : Model charge transfer and orbital interactions in host-guest systems (e.g., with Zn or Cd) to explain fluorescence quenching or enhancement .
- NBO analysis : Identify hyperconjugative effects influencing stability in metal-organic frameworks (MOFs) or coordination polymers .
Data Analysis and Contradiction Resolution
Q. How should researchers address inconsistencies in reported synthetic yields or byproduct profiles for this compound?
- Methodology :
- Side-product analysis : Use LC-MS or GC-MS to detect impurities (e.g., mono-brominated analogs or oxidation products) arising from incomplete reactions or acidic degradation .
- Reproducibility protocols : Document solvent purity, reaction vessel inertness, and moisture exclusion rigorously to minimize variability .
Q. What strategies mitigate challenges in handling this compound due to its reactivity and toxicity?
- Methodology :
- Safety protocols : Employ gloveboxes or Schlenk lines for air-sensitive reactions. Use PPE (nitrile gloves, goggles) and fume hoods to prevent skin/eye exposure (analogous to bromobenzyl chloride handling) .
- Stability testing : Monitor decomposition under varying temperatures and humidity via TGA/DSC to establish safe storage conditions (-20°C under argon) .
Future Directions
Q. What unexplored applications exist for this compound in emerging research fields?
- Proposals :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
